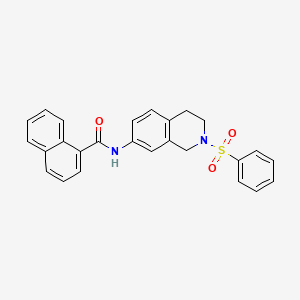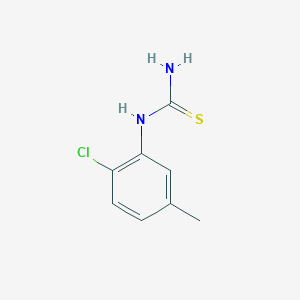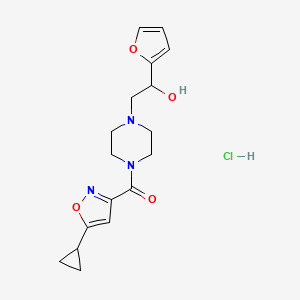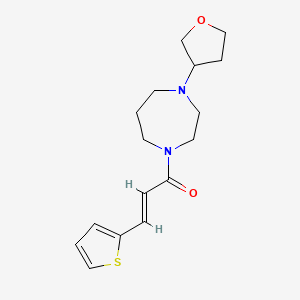
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide” is a complex organic molecule. It contains a phenylsulfonyl group, a tetrahydroisoquinoline group, and a naphthamide group . These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylsulfonyl, tetrahydroisoquinoline, and naphthamide groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The phenylsulfonyl group, for example, is known to participate in various reactions, including oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds exhibit selective inhibition toward certain protein kinases, highlighting their potential in therapeutic interventions targeting protein kinase-related pathways. The study by Hidaka et al. (1984) demonstrated that derivatives with the isoquinoline and sulfonyl groups significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, offering a pathway to developing selective kinase inhibitors for medical applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Anticancer Activity
Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has demonstrated significant cytotoxic activity against various human cancer cell lines. Specifically, compounds synthesized with structural features akin to this compound showed remarkable cytotoxic activity, indicating their potential as anticancer agents. These findings by Ravichandiran et al. (2019) suggest the utility of such compounds in developing new anticancer drugs, highlighting the importance of the phenylsulfonyl and tetrahydroisoquinoline moieties in therapeutic applications (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Organic Synthesis and Material Science
Compounds with the phenylsulfonyl and tetrahydroisoquinoline structure have been explored in the context of organic synthesis and materials science. For instance, the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives by Gaber et al. (2008) provide insights into the synthesis pathways and the potential applications of these compounds in designing novel materials and chemicals with specific functionalities (Gaber, Al-Ahmadi, & Baryyan, 2008).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as indole derivatives, have been found to exhibit antiproliferative activities against various cancer types . Therefore, it’s possible that “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide” might also target cancer cells.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further exploration of its chemical properties and potential applications. This could involve studying its reactivity under different conditions, exploring its potential uses in various industries, and investigating its biological activity .
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-26(25-12-6-8-20-7-4-5-11-24(20)25)27-22-14-13-19-15-16-28(18-21(19)17-22)32(30,31)23-9-2-1-3-10-23/h1-14,17H,15-16,18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZWFXXGVPCRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)
![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)
methanone](/img/structure/B2555360.png)
![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)

![5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2555366.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B2555368.png)